4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . This compound features a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety, making it a member of the oxadiazole family, known for their diverse biological activities .
Preparation Methods
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and ethanol, with reflux and cooling steps to facilitate the formation of the oxadiazole ring . Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common reagents used in these reactions include sulfuric acid, ethanol, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . Molecular docking studies indicate that it binds effectively to amino acids around the active pocket of succinate dehydrogenase .
Comparison with Similar Compounds
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is unique due to its specific substitution pattern and biological activities. Similar compounds include:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and biological activities.
Piperidine derivatives: Compounds with a piperidine ring but different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its combination of the oxadiazole and piperidine moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-ethyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQDWAPTOMWGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639912 | |
Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-48-9 | |
Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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